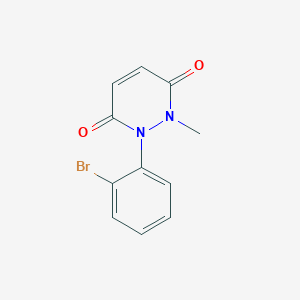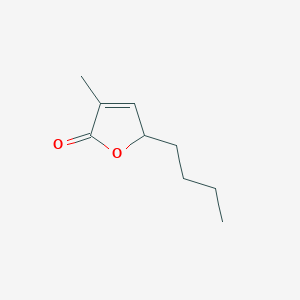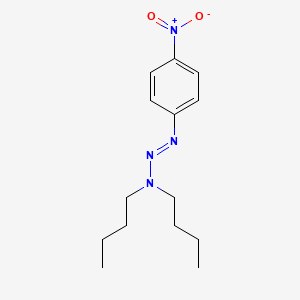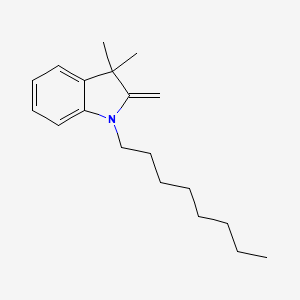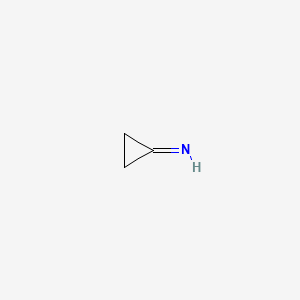
Cyclopropanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanimine is an organic compound with the molecular formula C₃H₅N. It is a member of the cyclopropane family, characterized by a three-membered ring structure with an imine group. This compound is known for its high ring strain due to the small ring size, which makes it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanimine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclopropylamine can be synthesized from 1,3-propanediol by bromination, cyanation, cyclization, amidation, and Hoffmann rearrangement . Another method involves the use of primary haloalkanes with electron-withdrawing groups, which, when treated with a strong base, generate a carbanion that cyclizes to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropylamine, a related compound, involves continuous processes that ensure high yield and efficiency. For instance, cyclopropyl formamide can be dissolved in water and reacted with sodium hypochlorite and sodium hydroxide in a tubular reactor, followed by rectification to isolate the product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanimine and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopropanimine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an LSD1 inhibitor, it affects the methylation status of histone proteins, leading to changes in gene expression . This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but with an amine group instead of an imine group.
Cyclopropane: The parent hydrocarbon without any functional groups.
Cyclopropanone: Contains a carbonyl group instead of an imine.
Uniqueness: Cyclopropanimine is unique due to its imine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in specific reactions, such as nucleophilic addition and imine-enamine tautomerism, which are not possible with cyclopropylamine or cyclopropane.
Properties
CAS No. |
54376-32-8 |
|---|---|
Molecular Formula |
C3H5N |
Molecular Weight |
55.08 g/mol |
IUPAC Name |
cyclopropanimine |
InChI |
InChI=1S/C3H5N/c4-3-1-2-3/h4H,1-2H2 |
InChI Key |
QAVILNTZAVXKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


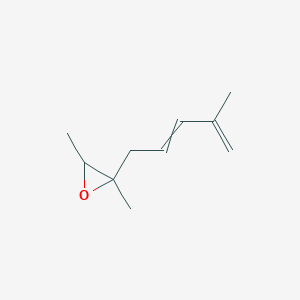
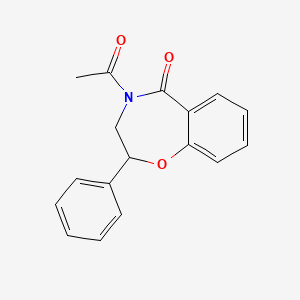
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
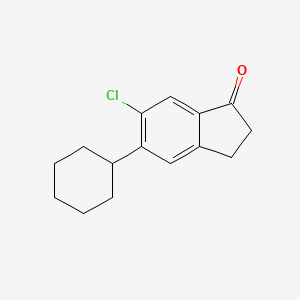
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)


